EGFR ligand-2

EGFR signaling ligand binding affinity receptor pharmacology

EGFR ligand-2, also known as epiregulin (EREG), is a member of the epidermal growth factor (EGF) family of ligands that activates the epidermal growth factor receptor (EGFR/ErbB1). It is classified as a low-affinity EGFR ligand alongside amphiregulin (AREG) and epigen (EPGN), binding EGFR with apparent Kd values 10-100 fold weaker than high-affinity ligands such as EGF, TGFα, HB-EGF, and BTC.

Molecular Formula C30H35N9O
Molecular Weight 537.7 g/mol
Cat. No. B12378462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR ligand-2
Molecular FormulaC30H35N9O
Molecular Weight537.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)C6CCCN(C6)C(=O)C=C
InChIInChI=1S/C30H35N9O/c1-3-27(40)38-15-7-10-25(21-38)39-28-26(34-30(39)33-22-8-5-4-6-9-22)20-31-29(35-28)32-23-11-13-24(14-12-23)37-18-16-36(2)17-19-37/h3-6,8-9,11-14,20,25H,1,7,10,15-19,21H2,2H3,(H,33,34)(H,31,32,35)/t25-/m0/s1
InChIKeyWPMXUVGZCGGVSI-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EGFR Ligand-2 (Epiregulin/EREG): What Scientific Buyers Need to Know Before Procurement


EGFR ligand-2, also known as epiregulin (EREG), is a member of the epidermal growth factor (EGF) family of ligands that activates the epidermal growth factor receptor (EGFR/ErbB1) [1]. It is classified as a low-affinity EGFR ligand alongside amphiregulin (AREG) and epigen (EPGN), binding EGFR with apparent Kd values 10-100 fold weaker than high-affinity ligands such as EGF, TGFα, HB-EGF, and BTC [2]. EREG uniquely binds and activates both EGFR and ErbB4 (HER4), unlike EGF and TGFα which bind EGFR exclusively [3]. This dual-receptor specificity, combined with distinct biophysical dimerization properties, produces signaling outcomes that are qualitatively different from high-affinity EGFR ligands, making EREG a functionally non-substitutable tool compound for studying biased EGFR signaling, cell differentiation, and ErbB4-mediated pathways.

Why EGFR Ligand-2 (EREG) Cannot Be Substituted by EGF or TGFα: Quantitative Differentiation Explained


EGFR ligands are not functionally interchangeable despite binding the same receptor [1]. High-affinity ligands (EGF, TGFα, HB-EGF, BTC) and low-affinity ligands (EREG, AREG, EPGN) exhibit fundamentally different biophysical and signaling properties. EREG induces asymmetric, weaker EGFR dimers compared to the symmetric dimers stabilized by EGF and TGFα, resulting in distinct signaling kinetics [2]. Low-affinity ligands require 10-20 fold higher concentrations to achieve downstream signal saturation [3]. Critically, even at equivalent receptor occupancy levels, EREG and EGF drive divergent phenotypes—EREG preferentially activates differentiation pathways via sustained AKT signaling, whereas EGF predominantly drives proliferation [4]. Substituting EGF for EREG in experimental protocols therefore alters both the quantitative dose-response relationship and the qualitative cellular outcome, invalidating cross-study comparisons and potentially producing misleading biological conclusions. The following quantitative evidence establishes EREG's unique functional profile against specific comparators.

EGFR Ligand-2 (EREG) Quantitative Differentiation: Head-to-Head Evidence vs. High-Affinity Comparators


Receptor Binding Affinity: EREG vs. High-Affinity Ligands (EGF, TGFα, HB-EGF, BTC)

EREG is a low-affinity EGFR ligand. While high-affinity ligands (EGF, TGFα, HB-EGF, BTC) bind cell surface EGFR with apparent Kd values of 0.1-1 nM, EREG binds 10-100 fold more weakly [1]. This affinity difference translates functionally: low-affinity ligands (AREG, EREG, EPGN) require 10-20 fold higher concentrations than high-affinity ligands to achieve downstream signal saturation levels [2]. The binding affinity classification is based on multiple studies across the EGFR ligand family, with EREG consistently categorized as low-affinity alongside AREG and EPGN.

EGFR signaling ligand binding affinity receptor pharmacology

Receptor Dimer Stability: Asymmetric vs. Symmetric EGFR Dimers

Using X-ray crystallography (2.9 Å resolution), EREG stabilizes asymmetric EGFR dimers, contrasting with the symmetric dimers induced by TGFα or EGF [1]. The EREG-stabilized EGFR dimer is weaker than dimers stabilized by TGFα or EGF. Despite—and because of—this weakened dimerization, EREG and EPGN induce more sustained EGFR signaling compared with EGF [2]. This represents a direct head-to-head structural comparison with quantitative resolution data, establishing that EREG is a partial agonist of EGFR dimerization [3].

structural biology receptor dimerization biased agonism

Ligand Bias: Differential Tyrosine Phosphorylation Preference (pY1173 vs. pY1068)

In direct comparative analysis of single-vesicle phosphorylation responses, EREG exhibits statistically significant ligand bias toward Y1173 phosphorylation compared to EGF and TGFα [1]. Raw dose-response curves for Y1068 and Y1173 phosphorylation per EGFR molecule were generated for EGF, TGFα, and EREG, with each curve containing approximately 1,000 to 3,000 data points from single vesicles. Bias coefficients and standard errors were calculated, and ordinary one-way ANOVA followed by Tukey's test confirmed that EREG points diverge from EGF and TGFα points [2]. Data were aggregated from 11,570 single vesicles across 25 independent experiments.

biased signaling tyrosine phosphorylation receptor pharmacology

Cellular Phenotype: Differentiation vs. Proliferation (EREG vs. EGF)

EREG and EGF drive distinct cellular phenotypes even at equivalent receptor occupancy levels. An integrated mechanistic and data-driven computational model, validated using MCF7 human breast cancer cells, predicts that EREG dominates over EGF in driving a cell differentiation phenotype through AKT signaling at intermediate and saturating ligand concentrations [1]. In contrast, EGF predominantly drives proliferation. This phenotypic divergence is supported by experimental observations: despite inducing weaker EGFR dimerization, EREG provokes responses associated with differentiation rather than proliferation in breast cancer cells [2]. Parameter sensitivity analysis identifies EGFR endocytosis—differentially regulated by EGF and EREG—as a key determinant of these alternative phenotypes [3].

cell differentiation cell proliferation phenotypic screening

Receptor Specificity: Dual EGFR/ErbB4 Activation vs. EGFR-Only Ligands

Unlike EGF, TGFα, and AREG which bind exclusively to EGFR, EREG binds to and activates both EGFR and ErbB4 (HER4) [1]. Experimental evidence demonstrates that EREG induces tyrosine phosphorylation of EGFR, ErbB-2, ErbB-3, and ErbB-4 [2]. This dual-receptor specificity places EREG in a functionally distinct category alongside BTC and HB-EGF, which also bind both EGFR and ErbB4 [3]. However, unlike HB-EGF (a high-affinity ligand), EREG combines low-affinity EGFR binding with ErbB4 activation capability—a unique receptor pharmacology profile within the EGF family.

ErbB4 receptor specificity HER4 signaling

Predictive Biomarker Value: EREG Expression Predicts Cetuximab Response in Colorectal Cancer

In a clinical study of 110 patients with metastatic colorectal cancer treated with cetuximab monotherapy, high tumor expression of EREG strongly predicted disease control [1]. Patients with high EREG expression had a significantly higher likelihood of disease control (EREG, P = 0.000015) compared to patients with low EREG expression. Additionally, high EREG expression was associated with significantly longer progression-free survival (PFS) compared to low expression (EREG: P = 0.0002, HR = 0.47; median PFS 103.5 days vs. 57 days) [2]. While AREG showed comparable predictive value (P = 0.000025; HR = 0.44; median PFS 115.5 days vs. 57 days), EREG and AREG are frequently evaluated together as a combined biomarker panel. A comprehensive review of clinical studies confirms that high EREG/AREG expression is associated with cetuximab or panitumumab benefit in KRAS wild-type metastatic colorectal cancer patients across multiple independent cohorts [3].

biomarker colorectal cancer cetuximab anti-EGFR therapy

EGFR Ligand-2 (EREG): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Biased Agonism and Signaling Specificity Studies

Based on the direct head-to-head evidence that EREG exhibits statistically significant ligand bias toward Y1173 phosphorylation compared to EGF and TGFα [1], researchers should select EREG when investigating biased EGFR agonism or pathway-selective downstream signaling. The compound's asymmetric dimer stabilization and partial agonist properties enable dissection of signaling mechanisms that cannot be studied using full-agonist, symmetric-dimer-inducing ligands such as EGF or TGFα. This application is supported by single-vesicle phosphorylation data from 11,570 vesicles across 25 independent experiments confirming EREG's unique phosphorylation bias profile [2].

Cell Differentiation and AKT-Dependent Phenotype Studies

Based on computational modeling and experimental validation showing EREG's dominance over EGF in driving cell differentiation through AKT signaling at intermediate and saturating concentrations [1], EREG is the appropriate ligand for studies investigating differentiation, lineage commitment, or developmental processes. Substituting EGF would produce qualitatively different, proliferation-dominant outcomes. This differentiation is supported by sustained EGFR signaling observations and parameter sensitivity analysis identifying differential endocytosis regulation as a key mechanistic determinant [2].

ErbB4/HER4-Mediated Signaling Pathway Investigation

Based on direct evidence that EREG binds and activates both EGFR and ErbB4—unlike EGF, TGFα, and AREG which bind EGFR exclusively [1]—EREG is the required ligand for studies investigating ErbB4-mediated signaling or ErbB4 heterodimerization with other ErbB family members. EREG induces tyrosine phosphorylation of EGFR, ErbB-2, ErbB-3, and ErbB-4 [2], providing a tool to activate the full ErbB receptor network in a physiologically relevant manner. This receptor specificity profile is unique among low-affinity EGFR ligands and cannot be replicated with EGF or TGFα.

Translational Oncology Biomarker and Patient Stratification Research

Based on clinical evidence from a 110-patient metastatic colorectal cancer trial showing that high EREG expression predicts cetuximab response (P = 0.000015 for disease control; P = 0.0002 for PFS with HR = 0.47) [1], EREG serves as a validated predictive biomarker for anti-EGFR therapy response. Researchers developing patient stratification strategies, companion diagnostics, or investigating mechanisms of cetuximab/panitumumab sensitivity should incorporate EREG expression analysis. Combined EREG/AREG expression evaluation provides robust predictive value across multiple independent clinical cohorts in KRAS wild-type patients [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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